molecular formula C10H18F3NO2 B1491153 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 2098103-49-0

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No. B1491153
CAS RN: 2098103-49-0
M. Wt: 241.25 g/mol
InChI Key: JTFMSVJUIORSRI-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol, also known as 2-EET, is a synthetic compound that has been used in a variety of scientific studies and laboratory experiments. This compound is a derivative of the naturally occurring compound pyrrolidin-1-yl-ethan-1-ol, and has been found to have a number of interesting properties.

Scientific Research Applications

Electrooptic Film Fabrication : A study by Facchetti et al. (2006) discusses the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores, highlighting the impact of chromophore molecular architecture on the covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic films Facchetti et al., 2006. Although not the same compound, the study emphasizes the importance of trifluoromethyl groups and pyrrolidine rings in designing materials with desired electronic and optical properties.

Crystal Structure Determination : Research by Percino et al. (2006) on the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and its crystal structure determination demonstrates the relevance of structural analysis in understanding the properties and potential applications of complex organic compounds Percino et al., 2006. This type of research aids in the comprehension of molecular interactions and stability, which is crucial for developing new materials and pharmaceuticals.

Uncatalyzed Reactions for Cyclobutene Synthesis : Alcaide et al. (2015) explored the use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction with alkynes, demonstrating an innovative approach to synthesize substituted cyclobutenes at room temperature Alcaide et al., 2015. This methodology could offer a straightforward route to constructing complex structures, including those similar to the compound of interest.

Synthesis of Bioactive Molecules : Kotian et al. (2005) reported on the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for creating various bioactive molecules, through an efficient and environmentally benign process Kotian et al., 2005. This example underlines the significance of pyrrolidine derivatives in medicinal chemistry and drug development.

Quantum Chemical Investigation : A study by Bouklah et al. (2012) on the DFT and quantum chemical investigation of substituted pyrrolidinones provides insights into the electronic properties and molecular densities of such compounds, which are fundamental for understanding their reactivity and potential applications in various fields Bouklah et al., 2012.

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO2/c1-2-16-7-8-5-14(3-4-15)6-9(8)10(11,12)13/h8-9,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFMSVJUIORSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

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